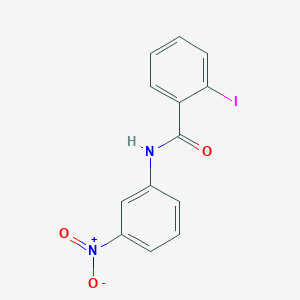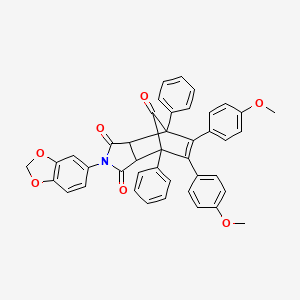
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a catalyst to form the hexahydroquinoline core. This is followed by esterification with butanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for ester substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of different ester derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the quinoline core can intercalate with DNA, affecting its function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5/c1-3-4-11-28-21(25)18-13(2)22-16-9-6-10-17(24)20(16)19(18)14-7-5-8-15(12-14)23(26)27/h5,7-8,12,19,22H,3-4,6,9-11H2,1-2H3 |
InChI Key |
BEUSUNLRLFFERK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699199.png)
![(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699201.png)

![Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)
![[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione](/img/structure/B11699225.png)
![4-[(2-Oxochromen-3-yl)carbonylamino]benzamide](/img/structure/B11699234.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11699238.png)

![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)

![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)

